molecular formula C26H28F2N4 B2700990 1-(4-Fluorophenyl)-4-{6-[4-(4-fluorophenyl)piperazino]-2,4-hexadiynyl}piperazine CAS No. 865659-03-6

1-(4-Fluorophenyl)-4-{6-[4-(4-fluorophenyl)piperazino]-2,4-hexadiynyl}piperazine

Cat. No. B2700990
CAS RN: 865659-03-6
M. Wt: 434.535
InChI Key: OELZRXVRPXMNFG-UHFFFAOYSA-N
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Description

The compound is a complex piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . They are used in a variety of applications, including as antihistamines, antipsychotics, antidepressants, and antiemetics .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The fluorophenyl groups would likely contribute to the overall polarity of the molecule, while the hexadiynyl group could potentially introduce some degree of flexibility into the structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Synthesis and Chemical Properties

Fe-Catalyzed Synthesis

The synthesis of compounds related to flunarizine, a drug known for its vasodilating effect and antihistamine activity, involves condensation processes that may share similarities with the synthesis pathways of 1-(4-Fluorophenyl)-4-{6-[4-(4-fluorophenyl)piperazino]-2,4-hexadiynyl}piperazine. These methods demonstrate the chemical versatility and potential applications of fluoro-substituted piperazine derivatives in producing pharmaceutical agents (Shakhmaev, Sunagatullina, & Zorin, 2016).

Rhodium-Catalyzed Hydroformylation

This process is crucial in the synthesis of neuroleptic agents like Fluspirilen and Penfluridol, indicating the relevance of this compound in creating compounds with potential neuroleptic properties. The key intermediate, 4,4-bis(p-fluorophenyl)butylbromide, highlights the importance of fluoro-substituted piperazines in medicinal chemistry (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).

Antimicrobial and Antitumor Applications

Quinolone Antibacterials

The introduction of novel piperazines at the quinolone C-7 position, including structures similar to this compound, has produced compounds with significant in vitro antibacterial activity. This application underscores the potential use of fluoro-substituted piperazines in developing new antibacterial agents (Ziegler et al., 1990).

Anticancer Activity

Novel quinoxalinyl-piperazine compounds, which may include derivatives or structural analogs of this compound, have shown to inhibit the proliferation of various human cancer cells at nanomolar concentrations. This finding indicates the potential of fluoro-substituted piperazine derivatives in cancer treatment (Lee et al., 2010).

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or pharmacological studies. If this compound has bioactive properties, it could potentially interact with various biological targets, but this would need to be confirmed through experimental studies .

properties

IUPAC Name

1-(4-fluorophenyl)-4-[6-[4-(4-fluorophenyl)piperazin-1-yl]hexa-2,4-diynyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28F2N4/c27-23-5-9-25(10-6-23)31-19-15-29(16-20-31)13-3-1-2-4-14-30-17-21-32(22-18-30)26-11-7-24(28)8-12-26/h5-12H,13-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELZRXVRPXMNFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC#CC#CCN2CCN(CC2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28F2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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